N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide
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Overview
Description
N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound features a biphenyl group, a dimethylpyrimidine moiety, and an acetamide group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide typically involves the condensation of biphenyl-4-amine with 4,6-dimethylpyrimidine-2-amine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
- 3-{(E)-[(4,6-Dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
Uniqueness
N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide stands out due to its unique combination of biphenyl and dimethylpyrimidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21N5O |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-phenylphenyl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C21H21N5O/c1-14-13-15(2)23-20(22-14)26-21(24-16(3)27)25-19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-13H,1-3H3,(H2,22,23,24,25,26,27) |
InChI Key |
XFANIVBJBBIRTQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC=C(C=C2)C3=CC=CC=C3)\NC(=O)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C)C |
Origin of Product |
United States |
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